molecular formula C19H42IN B14723423 N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium iodide CAS No. 5709-78-4

N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium iodide

Cat. No.: B14723423
CAS No.: 5709-78-4
M. Wt: 411.4 g/mol
InChI Key: KSFFTFQXZVZQAM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its unique structure, which includes a central nitrogen atom bonded to four alkyl groups, one of which is an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: Tertiary amine (N-Butyl-3-methyl-N,N-bis(3-methylbutyl)amine) and an alkyl halide (iodobutane).

    Reaction Conditions: The reaction mixture is heated under reflux for several hours.

    Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as hydroxide, chloride, or bromide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and alkyl iodide.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, chloride, bromide ions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium chloride, bromide, or hydroxide.

    Hydrolysis Products: N-Butyl-3-methyl-N,N-bis(3-methylbutyl)amine and butyl iodide.

Scientific Research Applications

N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium iodide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium bromide
  • N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium chloride
  • N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium hydroxide

Uniqueness

N-Butyl-3-methyl-N,N-bis(3-methylbutyl)butan-1-aminium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. Compared to its bromide and chloride counterparts, the iodide variant may exhibit different physicochemical properties, such as higher molecular weight and different solubility in organic solvents.

Properties

CAS No.

5709-78-4

Molecular Formula

C19H42IN

Molecular Weight

411.4 g/mol

IUPAC Name

butyl-tris(3-methylbutyl)azanium;iodide

InChI

InChI=1S/C19H42N.HI/c1-8-9-13-20(14-10-17(2)3,15-11-18(4)5)16-12-19(6)7;/h17-19H,8-16H2,1-7H3;1H/q+1;/p-1

InChI Key

KSFFTFQXZVZQAM-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.